molecular formula C42H52N2 B3049101 4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) CAS No. 194295-85-7

4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline)

Cat. No. B3049101
CAS RN: 194295-85-7
M. Wt: 584.9 g/mol
InChI Key: UHVKOPOGRSEUFU-UHFFFAOYSA-N
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Description

4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of anthracene derivatives and is commonly referred to as ADBA. ADBA is a highly fluorescent molecule that has been used as a probe for studying a variety of biological processes.

Scientific Research Applications

ADBA has been extensively studied for its potential applications in scientific research. ADBA is a highly fluorescent molecule that has been used as a probe for studying a variety of biological processes. ADBA has been used as a fluorescent probe for studying protein-ligand interactions, DNA binding, and enzyme activity. ADBA has also been used as a fluorescent probe for studying membrane fluidity and lipid-protein interactions.

Mechanism of Action

The mechanism of action of ADBA is not fully understood. ADBA is a highly fluorescent molecule that has been shown to interact with a variety of biological molecules. ADBA has been shown to bind to DNA and RNA, and the fluorescence of ADBA is sensitive to the conformation of DNA and RNA. ADBA has also been shown to interact with proteins, and the fluorescence of ADBA is sensitive to the conformation of proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ADBA are not fully understood. ADBA has been shown to be non-toxic to cells at low concentrations. ADBA has been used as a fluorescent probe for studying a variety of biological processes, but its effects on these processes are not fully understood.

Advantages and Limitations for Lab Experiments

ADBA has several advantages for lab experiments. ADBA is a highly fluorescent molecule that can be used as a probe for studying a variety of biological processes. ADBA is easy to synthesize and purify, and it is relatively inexpensive. ADBA has several limitations for lab experiments. ADBA is sensitive to pH and temperature, and its fluorescence can be quenched by certain molecules. ADBA is also sensitive to photobleaching, which limits its use in long-term experiments.

Future Directions

There are several future directions for research on ADBA. One direction is to study the interaction of ADBA with specific proteins and nucleic acids. Another direction is to develop new fluorescent probes based on the structure of ADBA. A third direction is to study the effects of ADBA on living cells and organisms. Overall, ADBA is a promising molecule for scientific research, and further studies are needed to fully understand its potential applications.

properties

IUPAC Name

N,N-dibutyl-4-[10-[4-(dibutylamino)phenyl]anthracen-9-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H52N2/c1-5-9-29-43(30-10-6-2)35-25-21-33(22-26-35)41-37-17-13-15-19-39(37)42(40-20-16-14-18-38(40)41)34-23-27-36(28-24-34)44(31-11-7-3)32-12-8-4/h13-28H,5-12,29-32H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVKOPOGRSEUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)N(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635028
Record name 4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline)

CAS RN

194295-85-7
Record name 4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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